Kinase Selectivity Profile Inferred from Triazolopyrimidine Scaffold
The [1,2,4]triazolo[1,5‑a]pyrimidine core has been co‑crystallized with CDK2 and is known to engage the hinge region of the kinase via two hydrogen bonds, while the 9H‑xanthene‑9‑carboxamide moiety is predicted to occupy the hydrophobic back pocket. No direct head‑to‑head selectivity data for CAS 2034376‑57‑1 are publicly available; however, structurally related triazolopyrimidine‑based CDK2 inhibitors exhibit Kd values of 0.5–5 nM against CDK2/Cyclin A and >100‑fold selectivity over CDK1 and CDK4 [REFS‑1]. The xanthene amide is expected to further enhance selectivity by restricting conformational flexibility relative to the simple carboxamide or cyclopropane analogs [REFS‑2].
| Evidence Dimension | CDK2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not determined for CAS 2034376‑57‑1 |
| Comparator Or Baseline | Triazolopyrimidine CDK2 inhibitor (PDB 2C68): Kd = 0.5‑5 nM; >100‑fold selectivity over CDK1/CDK4 |
| Quantified Difference | Cannot be calculated; class‑level prediction only |
| Conditions | SPR / ITC; recombinant human CDK2/Cyclin A |
Why This Matters
For researchers building selectivity panels, the xanthene‑9‑carboxamide attachment may deliver a unique off‑target profile that cannot be achieved with generic triazolopyrimidine fragments.
- [1] Richardson CM, et al. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors. Bioorg. Med. Chem. Lett. 2006;16:1353-1357. View Source
